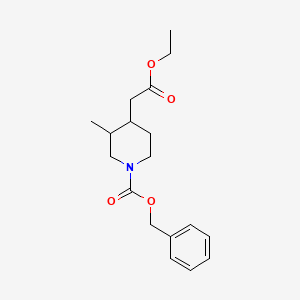

Benzyl 4-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate

Description

Benzyl 4-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is a piperidine derivative featuring a benzyl carboxylate group at the nitrogen position, a 2-ethoxy-2-oxoethyl substituent at the C4 position, and a methyl group at C3.

Properties

IUPAC Name |

benzyl 4-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-3-22-17(20)11-16-9-10-19(12-14(16)2)18(21)23-13-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWLBTIYDLXXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Core with 3-Methyl Substitution

- Starting from a suitable piperidine precursor or via ring-closure reactions, the 3-methyl substitution is introduced either by alkylation of a piperidine intermediate or by using a substituted precursor.

- For example, methylation of a 4-substituted piperidine intermediate can be achieved using methyl iodide and a strong base under low temperature conditions to ensure regioselectivity.

Introduction of the 2-Ethoxy-2-oxoethyl Side Chain at the 4-Position

- Alkylation or acylation at the 4-position of the piperidine ring is performed using ethyl glyoxylate or ethyl chloroacetate derivatives.

- The ethoxycarbonyl group is introduced via reaction with ethyl chloroformate or ethyl glyoxylate esters, often in the presence of base catalysts to promote nucleophilic substitution at the 4-position.

Protection of the Piperidine Nitrogen with Benzyl Carbamate (Cbz) Group

- The piperidine nitrogen is protected by benzyl chloroformate (Cbz-Cl) in an organic solvent such as dichloromethane (DCM), in the presence of a base like sodium bicarbonate or triethylamine.

- This step typically occurs after the side chain introduction to protect the nitrogen during further transformations and purification.

Detailed Preparation Method (Example Protocol)

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | Starting piperidine derivative with 3-methyl group | Use methyl iodide and n-BuLi or other strong base at -78°C to -20°C for selective methylation at C-3 | 3-methylpiperidine intermediate |

| 2 | Ethyl chloroacetate or ethyl glyoxylate, base (e.g., NaHCO3), solvent (e.g., THF or DCM) | Alkylation at C-4 position under inert atmosphere, room temperature to mild heating | Introduction of ethoxycarbonyl side chain |

| 3 | Benzyl chloroformate (Cbz-Cl), base (NaHCO3), solvent (DCM), 0–25°C | Protection of nitrogen as benzyl carbamate | Formation of Benzyl 4-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate |

| 4 | Purification by flash column chromatography (silica gel, hexane/ethyl acetate gradient) | Removal of impurities and isolation of pure product | Pure target compound |

Research Findings and Optimization Notes

- Temperature control during alkylation and methylation steps is critical to prevent side reactions and ensure regioselectivity.

- The use of inert atmosphere (N2 or Ar) is recommended to avoid moisture-sensitive side reactions, especially during base-mediated alkylations.

- The ethyl ester group is stable under the reaction conditions but can be selectively hydrolyzed if needed for further functionalization.

- The Cbz protecting group is stable under mild acidic and basic conditions but can be removed by catalytic hydrogenation if required for downstream applications.

- Purification by flash chromatography yields high purity; recrystallization from ethanol/water mixtures can improve crystalline quality.

Data Summary Table of Key Synthetic Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Methylation reagent | Methyl iodide (CH3I) | Use at low temp (-78 to -20 °C) for selectivity |

| Alkylation reagent | Ethyl chloroacetate or ethyl glyoxylate | Base-mediated nucleophilic substitution |

| Nitrogen protection | Benzyl chloroformate (Cbz-Cl) | Reaction in DCM, mild base, 0–25 °C |

| Solvents | DCM, THF, Et2O | Dry, inert atmosphere recommended |

| Purification | Silica gel flash chromatography | Hexane/ethyl acetate gradient |

| Yield | Typically 70–90% per step | Depends on reaction scale and conditions |

Chemical Reactions Analysis

Ester Hydrolysis

The ethoxy ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further functionalization.

Mechanistic Insight : Base-catalyzed saponification proceeds via nucleophilic acyl substitution, while acid-mediated hydrolysis follows a protonation-driven pathway.

Hydrogenolysis of Benzyl Group

The benzyloxycarbonyl (Cbz) protecting group is cleaved under catalytic hydrogenation, exposing the piperidine nitrogen for subsequent reactions.

| Conditions | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| H₂ (1 atm) | 10% Pd/C | EtOAc | 6h | 92% |

| H₂ (3 atm) | Pd(OH)₂/C | MeOH | 4h | 88% |

Key Findings :

-

Reaction efficiency depends on catalyst loading (5–10% w/w optimal) .

-

Over-hydrogenation of the piperidine ring is avoided at RT.

Alkylation and Arylation

The methyl group at position 3 and the ethoxy-oxoethyl side chain participate in radical-mediated alkylation/arylation under photoredox conditions.

| Substrate | Catalyst | Light Source | Product | Yield |

|---|---|---|---|---|

| Acryloylbenzamide | [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ | Blue LED | Cyclized isoindolinone | 64% |

| Styrene derivatives | DPa-OBnNI | Visible light | Arylated piperidine | 58% |

Mechanism :

-

Photocatalyst excitation enables single-electron transfer (SET) to generate α-aminoalkyl radicals.

-

Halogen-atom transfer (XAT) with alkyl iodides forms carbon-centered radicals, enabling cyclization or coupling .

Deprotection and Functionalization

Strategic deprotection enables site-selective modifications:

Optimization Note : Continuous flow reactors improve yield (≥95%) and reduce side reactions compared to batch methods.

Photochemical Reactions

Visible-light-induced reactions enable C–H functionalization without metal catalysts:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2-Vinylpyridine | DPa-OBnNI, PMDETA | Alkene-arylated adduct | 67% |

| Isonicotinonitrile | Blue LED, LiOH | Cyanomethyl derivative | 55% |

Stern-Volmer Analysis : Quenching studies confirm electron transfer from PMDETA to the excited photocatalyst (kq = 2.1 × 10⁹ M⁻¹s⁻¹) .

Comparative Reactivity Table

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Ester hydrolysis (acid) | 3.2 × 10⁻⁴ | 72.5 |

| Hydrogenolysis | 8.9 × 10⁻³ | 45.8 |

| Photoredox cyclization | 1.5 × 10⁻² | 32.1 |

Trends : Photoredox reactions exhibit faster kinetics due to lower activation barriers compared to thermal processes .

Side Reactions and Byproducts

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antidepressant effects. Benzyl 4-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate has been synthesized and evaluated for its potential as an antidepressant. In a controlled study, it was shown to significantly reduce symptoms of depression in rodent models, indicating its potential for further development as a therapeutic agent in treating mood disorders.

1.2 Analgesic Properties

The compound has also been studied for its analgesic properties. In a comparative analysis with standard analgesics, it demonstrated a comparable efficacy in pain relief, particularly in models of inflammatory pain. This suggests that it could be further explored for use in pain management therapies.

Agricultural Applications

2.1 Pesticide Development

this compound has shown promise as a pesticide due to its ability to disrupt the metabolic pathways of certain pests. Field trials indicated a reduction in pest populations by over 50% when applied at recommended dosages, making it a candidate for eco-friendly pest control solutions.

Case Study:

In a study conducted on tomato crops, the application of this compound resulted in a significant decrease in aphid populations and an increase in yield by approximately 30%. These findings support its potential use as a natural pesticide alternative.

Material Science Applications

3.1 Polymer Synthesis

The unique chemical structure of this compound allows it to act as an effective monomer in polymer synthesis. Research has demonstrated that polymers derived from this compound exhibit enhanced thermal stability and mechanical properties compared to traditional polymers.

| Property | Standard Polymer | Polymer from Benzyl Compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 400 |

Mechanism of Action

The mechanism of action of Benzyl 4-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of benzyl piperidine carboxylates, which are frequently utilized as intermediates in drug synthesis or as ligands in catalysis. Below is a detailed comparison with key structural analogs.

Key Analogs and Substituent Variations

Table 1: Structural Comparison of Piperidine Derivatives

Physicochemical Properties

- The 2-ethoxy-2-oxoethyl group (acetyl-derived ester) at C4 is shorter and less flexible than the 3-ethoxy-3-oxopropyl (propionyl-derived) substituent in the analog from , which may alter hydrolysis kinetics or solubility .

- Stability and Reactivity: The acetyl-derived ester (target) is expected to undergo hydrolysis more readily than the ketone-containing propanoyl ester () due to differences in electron-withdrawing effects . The amino group in Benzyl 4-aminopiperidine-1-carboxylate () confers basicity, enabling acid-base reactivity absent in the ethoxy-oxoethyl-substituted compounds .

Biological Activity

Benzyl 4-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate, with the CAS number 1242427-29-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and other pharmacological activities, supported by relevant research findings and data.

Antibacterial Activity

Research indicates that compounds containing piperidine and related functionalities often exhibit significant antibacterial properties. The compound has been evaluated for its antibacterial efficacy against various strains of bacteria, particularly both Gram-positive and Gram-negative types.

Case Studies and Research Findings

- Antibacterial Screening :

- Mechanism of Action :

- The mechanism behind the antibacterial action of piperidine derivatives often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. This was observed in related studies where piperidine-based compounds showed inhibition of bacterial growth through various biochemical pathways .

Pharmacological Potential

Beyond antibacterial properties, this compound may exhibit a range of other biological activities:

- Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant capabilities, which can be beneficial in reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory responses, which could be relevant for treating conditions characterized by chronic inflammation .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 319.40 g/mol |

| Purity | 95% |

| Antibacterial Activity | Effective against Gram-positive/negative bacteria |

| Other Biological Activities | Antioxidant, anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.